tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate
CAS No.:
Cat. No.: VC15814309
Molecular Formula: C16H22BrNO4
Molecular Weight: 372.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22BrNO4 |
|---|---|
| Molecular Weight | 372.25 g/mol |
| IUPAC Name | tert-butyl 2-[(2-bromophenoxy)methyl]morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-9-20-12(10-18)11-21-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | FKOPBCVIXGOMGP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)COC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s IUPAC name, tert-butyl 2-[(2-bromophenoxy)methyl]morpholine-4-carboxylate, reflects its three-dimensional architecture:
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A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) serves as the central scaffold.
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A tert-butyl ester group (-OC(O)C(CH₃)₃) is attached to the morpholine’s nitrogen atom, providing steric bulk and stability against hydrolysis .
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A 2-bromophenoxy methyl substituent (-CH₂-O-C₆H₄-Br) is bonded to the morpholine’s second carbon, introducing aryl halide reactivity for further functionalization .
The molecular formula (C₁₆H₂₂BrNO₄) corresponds to a molecular weight of 372.25 g/mol. Its stereochemistry remains unspecified in available literature, though enantiomerically pure analogs (e.g., (S)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate) suggest that chirality at the morpholine’s second carbon could influence reactivity and biological activity .
Synthesis and Synthetic Applications
Proposed Synthetic Routes
Although no explicit protocols for synthesizing tert-butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate are documented, its structure suggests a multi-step approach:
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Morpholine Ring Formation: Cyclization of diethanolamine derivatives or ring-closing metathesis could yield the morpholine core .
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Esterification: Reaction of morpholine-4-carboxylic acid with tert-butanol under acidic conditions (e.g., H₂SO₄) would install the tert-butyl ester .
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Alkylation: Introduction of the 2-bromophenoxy methyl group via nucleophilic substitution, using 2-bromophenol and a bromomethylmorpholine intermediate .
A representative pathway might involve:
Reagents such as potassium carbonate or sodium hydride could facilitate the alkylation step .
Key Synthetic Challenges
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Regioselectivity: Ensuring the 2-bromophenoxy group attaches exclusively to the morpholine’s second carbon may require directing groups or protective strategies .
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Steric Hindrance: The tert-butyl group could impede reactions at the morpholine’s nitrogen, necessitating elevated temperatures or polar aprotic solvents .
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
| Property | Value/Prediction | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | ~310°C (extrapolated) | |
| Density | 1.05 g/cm³ | |
| Solubility in DMSO | High | |
| LogP (Partition Coeff) | ~2.8 (estimated) |
The compound is likely hygroscopic due to the morpholine oxygen and ester carbonyl, requiring storage under inert atmospheres .
Reactivity and Functional Group Transformations
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Bromine Substitution: The aryl bromide moiety enables Suzuki-Miyaura or Ullmann couplings for introducing aryl/heteroaryl groups .
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Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be cleaved to yield morpholine-4-carboxylic acid derivatives .
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Morpholine Ring Modifications: The nitrogen atom may undergo alkylation or acylation to generate quaternary ammonium salts .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Morpholine derivatives are prized in drug discovery for their ability to:
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Improve solubility and bioavailability via nitrogen-oxygen hydrogen bonding .
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Serve as bioisosteres for piperazine or piperidine rings in receptor-targeting molecules .
For example, tert-butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride (a structural analog) is a key intermediate in protease inhibitor synthesis .
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